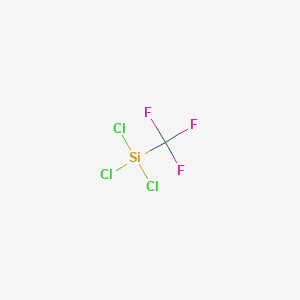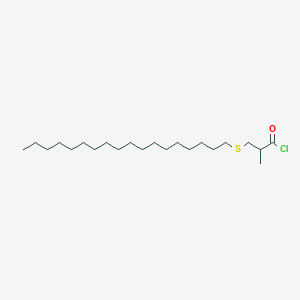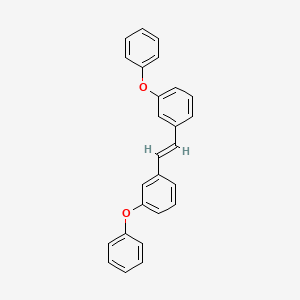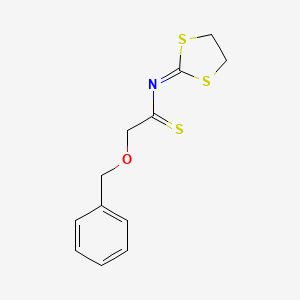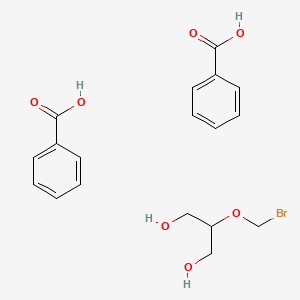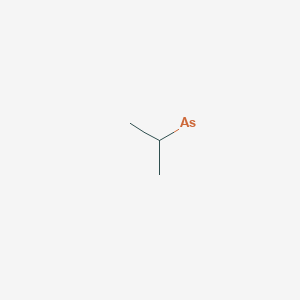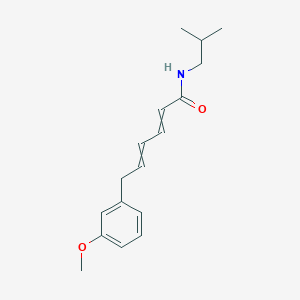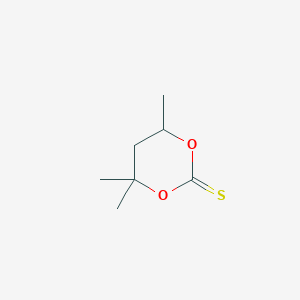
4,4,6-Trimethyl-1,3-dioxane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound with the molecular formula C7H12O2S It is a heterocyclic compound containing a dioxane ring with three methyl groups and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-dioxane-2-thione typically involves the reaction of 4,4,6-Trimethyl-1,3-dioxane with sulfurizing agents. One common method is the reaction of 4,4,6-Trimethyl-1,3-dioxane with Lawesson’s reagent under controlled conditions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dioxane derivative.
Substitution: The methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4,4,6-Trimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4,6-Trimethyl-1,3-dioxane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-1,3-dioxane-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the thione group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the thione group and has different reactivity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane, 2,4,6-trimethyl-: Another similar compound with different substitution patterns.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
102368-18-3 |
|---|---|
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3-dioxane-2-thione |
InChI |
InChI=1S/C7H12O2S/c1-5-4-7(2,3)9-6(10)8-5/h5H,4H2,1-3H3 |
Clé InChI |
UKKXYMSTFJDDMV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(=S)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



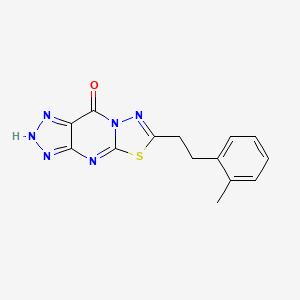
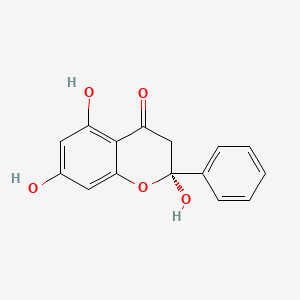
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
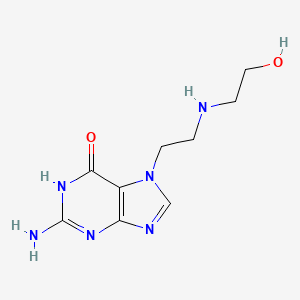
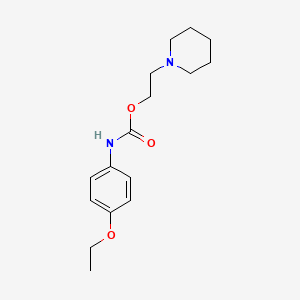
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
